molecular formula C22H23FN4O2 B5717656 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B5717656
M. Wt: 394.4 g/mol
InChI Key: NLKVNIXIRKRNTJ-UHFFFAOYSA-N
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Description

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating Receptors: Binding to and modulating the activity of receptors on cell surfaces.

    Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
  • 1-ethyl-3-(4-(2-bromophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
  • 1-ethyl-3-(4-(2-methylphenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Uniqueness

The uniqueness of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1-ethyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-3-25-14-17(20(28)16-9-8-15(2)24-21(16)25)22(29)27-12-10-26(11-13-27)19-7-5-4-6-18(19)23/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKVNIXIRKRNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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